molecular formula C10H8BrNO2S B11773777 5-(4-Bromobenzyl)thiazolidine-2,4-dione

5-(4-Bromobenzyl)thiazolidine-2,4-dione

Cat. No.: B11773777
M. Wt: 286.15 g/mol
InChI Key: AYZIBNKIRVLTCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dry acetone under reflux conditions . The general reaction scheme is as follows:

Thiazolidine-2,4-dione+4-Bromobenzyl bromideK2CO3,acetoneThis compound\text{Thiazolidine-2,4-dione} + \text{4-Bromobenzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} Thiazolidine-2,4-dione+4-Bromobenzyl bromideK2​CO3​,acetone​this compound

Industrial Production Methods

This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobenzyl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiazolidine-2,4-dione derivatives .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H8BrNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14)

InChI Key

AYZIBNKIRVLTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)Br

Origin of Product

United States

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